![molecular formula C16H15FN4OS B12156978 5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12156978.png)
5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine
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Overview
Description
5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is of interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 2-fluorobenzyl mercaptan with 2-methoxyphenyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The presence of fluorine and methoxy groups enhances its lipophilicity and bioavailability, potentially improving its interaction with biological targets. The mechanism of action often involves inhibition of specific enzymes or pathways critical for the growth and proliferation of cancer cells or pathogens.
Anticancer Applications
Research has indicated that 5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine exhibits promising anticancer properties.
Case Studies:
-
Cell Line Studies :
- In vitro studies on various cancer cell lines (e.g., A549, MDA-MB-231) demonstrated significant growth inhibition rates, indicating its potential as an anticancer agent. For instance, a study reported a growth inhibition percentage (GIP) exceeding 70% in certain cell lines when treated with this compound at specific concentrations .
- Mechanistic Insights :
Antimicrobial Applications
Beyond its anticancer effects, this triazole derivative has shown notable antimicrobial activity.
Case Studies:
- Bacterial Inhibition :
- Fungal Activity :
Table 1: Anticancer Activity of this compound
Cell Line | Concentration (µM) | Growth Inhibition (%) |
---|---|---|
A549 | 10 | 75 |
MDA-MB-231 | 20 | 82 |
HCT116 | 15 | 68 |
Table 2: Antimicrobial Activity Data
Microorganism | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 8 | Bacterial |
Escherichia coli | 16 | Bacterial |
Candida albicans | 32 | Fungal |
Mechanism of Action
The mechanism of action of 5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway. The compound interacts with active residues of proteins such as ATF4 and NF-kB, leading to reduced expression of inflammatory markers and apoptosis-related proteins .
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylboronic acid: A compound with similar fluorophenyl structure but different functional groups.
Triazole-pyrimidine hybrids: Compounds with similar triazole core but different substituents.
Uniqueness
5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine is unique due to its specific combination of fluorophenyl and methoxyphenyl groups attached to the triazole ring. This unique structure contributes to its distinct pharmacological properties, making it a valuable compound for further research and development .
Biological Activity
5-[(2-Fluorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine is a synthetic compound belonging to the triazole class, which is known for its diverse biological activities. The compound exhibits potential therapeutic properties due to its unique structural features, including the presence of a fluorinated aromatic system and a methoxy-substituted aromatic system. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Property | Details |
---|---|
Molecular Formula | C16H15FN4OS |
Molecular Weight | 330.4 g/mol |
IUPAC Name | 3-[(2-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI Key | IXLVUUNHFCISAB-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, contributing to its anti-cancer and anti-inflammatory effects.
- Receptor Modulation : It may modulate receptors that play a role in cellular signaling pathways associated with various diseases.
- Antimicrobial Activity : Research indicates that it possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Several studies have highlighted the potential of this compound as an anticancer agent. For instance:
- Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines such as MDA-MB-231 and PC3. The compound exhibited IC50 values indicating low toxicity towards normal cells while maintaining effectiveness against tumor cells .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays:
- Broad-Spectrum Efficacy : It displayed activity against a range of pathogens including Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than many conventional antibiotics .
Anti-inflammatory Effects
Research indicates that this triazole derivative can inhibit cyclooxygenase (COX) enzymes:
- COX Inhibition : Compounds similar to this compound have been reported to selectively inhibit COX-1 over COX-2, suggesting potential for developing anti-inflammatory therapies .
Synthesis and Characterization
The synthesis typically involves multi-step processes including cyclization reactions and nucleophilic substitutions. Characterization methods such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compounds.
Molecular Docking Studies
Molecular docking studies have been performed to elucidate the binding affinities of the compound with various biological targets. For example:
Properties
Molecular Formula |
C16H15FN4OS |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15FN4OS/c1-22-14-9-5-3-7-12(14)15-19-20-16(21(15)18)23-10-11-6-2-4-8-13(11)17/h2-9H,10,18H2,1H3 |
InChI Key |
CNYRQYRKJVGNFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC3=CC=CC=C3F |
Origin of Product |
United States |
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